molecular formula C12H9F3O B8462484 1-(2,2,2-Trifluoroethoxy)naphthalene

1-(2,2,2-Trifluoroethoxy)naphthalene

Cat. No. B8462484
M. Wt: 226.19 g/mol
InChI Key: LUWZABPMQUKGME-UHFFFAOYSA-N
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Patent
US08597869B2

Procedure details

In a nitrogen atmosphere, a suspension of 34 g of 1-naphthol, 40 g of 2,2,2-trifluoroethyl p-toluenesulfonate, 33 g of potassium carbonate, and 80 g of dimethyl sulfoxide was heated and stirred at 100° C. for 12 hours. After cooling, 100 g of water and 200 g of toluene were added to the suspension, after which an organic layer was taken out. It was washed 5 times with 100 g of 5 wt % sodium hydroxide aqueous solution, then 4 times with 100 g of water. The organic layer was concentrated, obtaining 36 g of oily matter. It was distilled in vacuum (75° C./13 Pa), obtaining 28 g (yield 76%) of the target compound.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O[CH2:22][C:23]([F:26])([F:25])[F:24])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].CS(C)=O>C1(C)C=CC=CC=1.O>[F:24][C:23]([F:26])([F:25])[CH2:22][O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 g
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
It was washed 5 times with 100 g of 5 wt % sodium hydroxide aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 36 g of oily matter
DISTILLATION
Type
DISTILLATION
Details
It was distilled in vacuum (75° C./13 Pa)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(COC1=CC=CC2=CC=CC=C12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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